molecular formula C18H11Cl2F2NO3 B6080726 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide

Numéro de catalogue B6080726
Poids moléculaire: 398.2 g/mol
Clé InChI: CNIQPTLWLUTLNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the development and survival of B-cells. Dysregulation of BCR signaling has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BLNK). This leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide inhibits BTK activity by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream targets and downstream signaling.
Biochemical and physiological effects:
This compound has been shown to inhibit BTK activity in both normal and malignant B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. This results in decreased proliferation and survival of B-cells and ultimately leads to tumor regression in preclinical models of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have synergistic effects with other anti-cancer agents, which may enhance its therapeutic potential. However, one limitation of this compound is its potential for resistance, which may arise due to mutations in the BTK gene or activation of alternative signaling pathways.

Orientations Futures

For research on 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide include further preclinical studies to elucidate its mechanism of action and potential for resistance, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapies with other anti-cancer agents may also be explored to enhance its therapeutic potential.

Méthodes De Synthèse

The synthesis of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide involves several steps, including the preparation of the key intermediate 2-(difluoromethoxy)phenylboronic acid, which is then coupled with 5-(2,3-dichlorophenyl)-2-furoic acid to yield the desired product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that this compound reduces tumor burden and prolongs survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

Propriétés

IUPAC Name

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2NO3/c19-11-5-3-4-10(16(11)20)13-8-9-15(25-13)17(24)23-12-6-1-2-7-14(12)26-18(21)22/h1-9,18H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIQPTLWLUTLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.